3-Ethyl-2-nitroaniline
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Overview
Description
3-Ethyl-2-nitroaniline is an organic compound with the molecular formula C8H10N2O2 It is a derivative of aniline, where the amino group is substituted at the 2-position with a nitro group and at the 3-position with an ethyl group
Synthetic Routes and Reaction Conditions:
Nitration of 3-Ethylaniline: One common method involves the nitration of 3-ethylaniline. This process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Aromatic Substitution: Another method involves the direct aromatic substitution of aniline derivatives. This can be achieved by using ethylating agents followed by nitration under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 3-ethyl-2-phenylenediamine. Common reducing agents include hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants like iron powder in acidic conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions. For example, halogenation can occur in the presence of halogens and a Lewis acid catalyst.
Oxidation: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 3-Ethyl-2-phenylenediamine.
Substitution: Halogenated derivatives of this compound.
Oxidation: Various nitroso and nitro derivatives.
Chemistry:
Intermediate in Synthesis: this compound is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Catalysis: It serves as a ligand in catalytic reactions, aiding in the formation of complex molecules.
Biology:
Biochemical Studies: The compound is used in studies
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-ethyl-2-nitroaniline |
InChI |
InChI=1S/C8H10N2O2/c1-2-6-4-3-5-7(9)8(6)10(11)12/h3-5H,2,9H2,1H3 |
InChI Key |
XMTQIKUKTIVHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
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